10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane
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Overview
Description
10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane is a chemical compound that belongs to the class of azacrown ethers These compounds are known for their ability to form stable complexes with various metal ions, making them useful in a variety of chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 1,4,7-trioxa-10-azacyclododecane with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The azacrown ether can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the azacrown ether under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution reactions can introduce various functional groups into the azacrown ether structure.
Scientific Research Applications
10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane involves its ability to form stable complexes with metal ions. The azacrown ether structure provides multiple binding sites for metal ions, allowing for strong and selective interactions. This property is exploited in various applications, including catalysis, sensing, and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trioxa-10-azacyclododecane: The parent compound without the methoxybenzyl group.
10-(4-Hydroxybenzyl)-1,4,7-trioxa-10-azacyclododecane: A similar compound with a hydroxy group instead of a methoxy group.
10-(4-Methylbenzyl)-1,4,7-trioxa-10-azacyclododecane: A derivative with a methyl group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxybenzyl group in 10-(4-Methoxybenzyl)-1,4,7-trioxa-10-azacyclododecane enhances its reactivity and potential applications compared to similar compounds. The methoxy group can participate in additional chemical reactions, providing more versatility in synthetic and industrial applications.
Properties
CAS No. |
312942-96-4 |
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Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C16H25NO4/c1-18-16-4-2-15(3-5-16)14-17-6-8-19-10-12-21-13-11-20-9-7-17/h2-5H,6-14H2,1H3 |
InChI Key |
IJROZTIYTWBEPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCCOCCOCC2 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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